Ethyl 2-(3-methyl-4-nitrophenoxy)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-methyl-4-nitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQOXGWQBZSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to Ethyl 2-(3-methyl-4-nitrophenoxy)acetate and Related Structures
The construction of the target molecule can be approached by forming the ester and ether linkages in different orders. A common and direct approach involves the O-alkylation of 3-methyl-4-nitrophenol (B363926) with an ethyl haloacetate, a reaction that simultaneously forms the ether bond and incorporates the pre-formed ester group.
Esterification is a fundamental reaction in the synthesis of the title compound. While direct alkylation of the corresponding phenol (B47542) is common, another route involves first synthesizing 2-(3-methyl-4-nitrophenoxy)acetic acid and then esterifying it.
Classical methods for esterification, such as the Fischer-Speier esterification, involve reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. The equilibrium is typically driven towards the product by using an excess of the alcohol or by removing water as it forms. unishivaji.ac.in
Alternative methods include the reaction of the carboxylate salt with an alkylating agent. For instance, aryloxyacetic acids can be converted to their sodium or potassium salts and then treated with an ethyl halide (e.g., ethyl iodide) to form the ethyl ester. Phase transfer catalysis (PTC) has been shown to be an efficient procedure for the O-alkylation of aryloxyacetic acids with alkyl halides, using catalysts like tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) to facilitate the reaction between the aqueous and organic phases. unishivaji.ac.in
A general procedure for the synthesis of ethyl-2-(4-aminophenoxy)acetate, a related compound, involves the direct alkylation of p-nitrophenol with ethyl bromoacetate (B1195939), which is then followed by reduction. mdpi.com This highlights a common strategy where the ester moiety is introduced via an alkylating agent that already contains it.
Table 1: Comparison of Selected Esterification Methods for Aryloxyacetic Acids
| Method | Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | Aryloxyacetic acid, Ethanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | unishivaji.ac.in |
| Alkylation of Carboxylate Salt | Sodium aryloxyacetate, Ethyl Iodide | Solvent (e.g., DMF) | Avoids strong acids | unishivaji.ac.in |
| Phase Transfer Catalysis (PTC) | Aryloxyacetic acid, Ethyl halide, NaOH, TBAI | Biphasic system (e.g., H₂O/CH₂Cl₂) | High yields, mild conditions | unishivaji.ac.in |
The formation of the C-O bond between the aromatic ring and the ethoxyacetate side chain is a critical step in the synthesis of this compound.
The Williamson ether synthesis is the most common and direct method for preparing this class of compounds. masterorganicchemistry.com The reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comgordon.edu In the context of the target molecule, 3-methyl-4-nitrophenol is treated with a base such as sodium hydroxide (B78521), potassium carbonate, or sodium hydride, followed by reaction with an ethyl haloacetate like ethyl chloroacetate (B1199739) or ethyl bromoacetate. organic-synthesis.comfrancis-press.com
The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile (B52724), or dimethylformamide (DMF) to facilitate the SN2 mechanism. organic-synthesis.comfrancis-press.com The presence of the electron-withdrawing nitro group on the phenol increases its acidity, making deprotonation with milder bases like potassium carbonate feasible. researchgate.net
Modern modifications often focus on improving efficiency and selectivity. The use of phase-transfer catalysts can enhance the reaction rate and yield by facilitating the transport of the phenoxide ion into the organic phase. Solvent-free conditions have also been developed, where phenols react with alkylating agents in the presence of a solid base like K₂CO₃, offering an environmentally friendlier alternative. researchgate.net
In recent decades, transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for forming C-O bonds, particularly for less reactive substrates. The Buchwald-Hartwig amination protocol has been extended to etherification.
Palladium-catalyzed methods allow the coupling of aryl halides or triflates with alcohols. organic-chemistry.org These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂) in combination with a bulky, electron-rich phosphine (B1218219) ligand and a base. acs.orgorganic-chemistry.orgnih.gov This approach could be used to synthesize the target molecule by coupling a halo-aromatic compound (e.g., 5-chloro-2-nitrotoluene) with ethyl glycolate (B3277807), although the Williamson synthesis is generally more straightforward for this specific target. These methods are particularly valuable for constructing sterically hindered ethers or when the SN2 pathway is not viable. organic-chemistry.orgacs.org
Nickel catalysis offers a more cost-effective alternative to palladium for C-O bond formation. chinesechemsoc.org Nickel-catalyzed cross-coupling reactions can effectively couple aryl halides with alcohols. nih.govprinceton.edu These systems often involve a nickel catalyst, a ligand (such as a phosphine or an N-heterocyclic carbene), and a base. nih.gov Dual photoredox/nickel catalysis has also been developed for C-O coupling under mild conditions. acs.org While powerful, these catalytic methods are typically reserved for more challenging substrates than that required for the synthesis of this compound, where the Williamson synthesis is highly efficient.
A less conventional but notable method for ether synthesis involves the reductive deoxygenation of esters. An indium(III) bromide (InBr₃) and triethylsilane (Et₃SiH) catalytic system has been shown to directly convert esters into their corresponding ethers in a one-pot procedure. organic-chemistry.org This reaction is tolerant of various functional groups, including nitro groups. organic-chemistry.orgacs.org
The proposed mechanism involves the reduction of the ester to an intermediate that is then converted to the ether. acs.org While this method is effective for converting a pre-existing ester into an ether, it represents a less direct synthetic route to the target molecule compared to the Williamson ether synthesis. It would require starting with a different ester precursor and is generally not the primary method of choice for this specific transformation.
Strategies for Introducing Nitro and Methyl Substituents on the Aromatic Ring
The synthesis of the key precursor, 3-methyl-4-nitrophenol, is crucial. This is typically achieved through the electrophilic nitration of m-cresol (B1676322). The hydroxyl and methyl groups on the aromatic ring are both ortho-, para-directing activators. In m-cresol, the positions ortho and para to the strongly activating -OH group are C2, C4, and C6. The position para to the -OH group (C4) is also ortho to the -CH₃ group, making it a highly activated site for electrophilic substitution.
The nitration of m-cresol using nitric acid in sulfuric acid leads to a mixture of isomers, with 3-methyl-4-nitrophenol being a major product. rsc.orgrsc.org However, controlling the regioselectivity and avoiding oxidation byproducts can be challenging. researchgate.net Various nitrating agents and conditions have been explored to optimize the yield of the desired 4-nitro isomer. core.ac.uk One-step methods using nitric acid and sodium nitrite (B80452) have been reported to give high yields. Another approach involves a two-step process of nitrosation followed by oxidation. google.comchemicalbook.com
Table 2: Selected Conditions for the Nitration of m-Cresol
| Nitrating Agent/Conditions | Yield of 4-Nitro Isomer | Key Observations | Reference |
|---|---|---|---|
| 20% HNO₃, 40% NaNO₂ | 99% | One-step process at 5-30 °C. | |
| Nitrosation (NaNO₂, HCl) then Oxidation (HNO₃) | 87% | Two-step process via a nitroso intermediate. | |
| HNO₃ in aqueous H₂SO₄ (58-81%) | Variable | Isomer ratios (e.g., 6-nitro vs 4-nitro) change with acid concentration. | rsc.org |
An alternative strategy for forming the aryloxy linkage involves Nucleophilic Aromatic Substitution (SNAr). Aromatic rings bearing strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group (like a halide) are susceptible to nucleophilic attack. libretexts.orgwikipedia.org Therefore, a molecule like 5-chloro-2-nitrotoluene (B1630819) could potentially react with the anion of ethyl glycolate to form the ether bond. The nitro group is essential in this mechanism as it stabilizes the negative charge of the intermediate Meisenheimer complex. nih.govyoutube.com
Novel Synthetic Approaches and Catalyst Development
The synthesis of phenoxyacetate (B1228835) derivatives, including this compound, has been an area of active research, with a growing emphasis on developing sustainable and efficient methodologies.
Green Chemistry Principles in this compound Synthesis (e.g., Phase Transfer Catalysis)
The application of green chemistry principles is crucial for developing environmentally benign synthetic processes. fzgxjckxxb.comdistantreader.org Phase Transfer Catalysis (PTC) represents a significant green approach for the synthesis of ethers like this compound. fzgxjckxxb.com This technique facilitates the reaction between reactants in immiscible phases, often eliminating the need for harsh organic solvents and high temperatures. fzgxjckxxb.comdistantreader.org
In a model synthesis of the related compound ethyl 2-(4-nitrophenoxy)acetate, researchers have utilized ultrasound-assisted solid-liquid PTC. ijche.comijche.comdoaj.org This method involves the reaction of a substituted phenol (like 3-methyl-4-nitrophenol) with an alkylating agent (such as ethyl bromoacetate) in the presence of a mild solid base like potassium carbonate and a phase-transfer catalyst. ijche.com The use of ultrasound can further enhance the reaction rate. ijche.comijche.comdoaj.org This approach offers several advantages aligned with green chemistry:
Mild Reaction Conditions: The reactions can often be carried out at lower temperatures, reducing energy consumption. ijche.com
Reduced Solvent Usage: Solid-liquid PTC systems can minimize the reliance on volatile and hazardous organic solvents. fzgxjckxxb.com
High Yield and Selectivity: PTC methods can lead to higher product yields and selectivity, reducing waste generation. ijche.com
The effectiveness of PTC is influenced by several factors, including the choice of catalyst, solvent, and base. Studies on analogous syntheses have investigated these parameters to optimize reaction outcomes.
| Parameter | Variation | Observation | Green Advantage |
|---|---|---|---|
| Catalyst | Tetra-n-hexylammonium bromide (THAB) | High reaction rate and selectivity observed. | Catalytic amounts reduce waste compared to stoichiometric reagents. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Acts as a mild, solid base, simplifying workup. | Avoids corrosive and hazardous strong bases. |
| Energy Source | Ultrasonic Irradiation (28 kHz) | Significantly accelerates the reaction rate. | Energy-efficient method to enhance reaction kinetics. |
| Solvent | Chlorobenzene | Effective solvent for the reaction system. | Investigating solvent effects can lead to greener alternatives. |
Regioselective Synthesis Strategies for Phenoxyacetate Derivatives
The synthesis of this compound is an example of a Williamson ether synthesis, which involves the O-alkylation of a phenol. For a substituted phenol like 3-methyl-4-nitrophenol, achieving regioselectivity—ensuring the reaction occurs exclusively at the hydroxyl group—is critical.
The general strategy involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an alkylating agent like ethyl chloroacetate. walisongo.ac.id The choice of reaction conditions is key to controlling this regioselectivity and preventing potential side reactions.
Key factors influencing regioselectivity in the synthesis of phenoxyacetate derivatives include:
Nature of the Base: Weak bases like potassium carbonate are often preferred as they are strong enough to deprotonate the phenol without promoting side reactions. walisongo.ac.id
Solvent System: Polar aprotic solvents such as DMF, DMSO, or acetonitrile can effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and promoting the desired Sₙ2 reaction. walisongo.ac.id
Reaction Temperature: Lower to moderate temperatures are typically employed to maintain selectivity and prevent degradation of reactants or products. walisongo.ac.id
A plausible mechanism for the regioselective synthesis involves the formation of the 3-methyl-4-nitrophenoxide ion, which subsequently undergoes a concerted Sₙ2 attack on ethyl chloroacetate to yield the final product. walisongo.ac.id
Electroorganic Synthesis Applications in Ester and Ether Formation
Electroorganic synthesis is an emerging sustainable technology that uses electricity to drive chemical reactions, often avoiding the need for conventional oxidizing or reducing agents. nih.govresearchgate.net This methodology offers precise control over reaction conditions and can lead to cleaner reaction profiles. researchgate.net While specific protocols for this compound are not widely reported, the principles of electroorganic synthesis are applicable to the formation of its core ether and ester functionalities.
Ether Formation: Anodic oxidation can be used to generate a phenoxide radical cation from a phenol. This reactive intermediate can then couple with an appropriate partner to form the C-O ether bond. Ester Formation: Esters can be formed electrochemically, for example, through the anodic oxidation of a carboxylate (Kolbe electrolysis) to generate a radical that can be trapped by a suitable substrate.
The application of electrosynthesis aligns with green chemistry by minimizing chemical waste and utilizing electricity as a clean reagent. nih.govresearchgate.net
| Aspect | Conventional Synthesis (e.g., Williamson Ether Synthesis) | Electroorganic Synthesis |
|---|---|---|
| Activating Agent | Chemical base (e.g., K₂CO₃, NaOH) | Electricity (Anode/Cathode) |
| Reagents | Requires stoichiometric base, potential for salt byproducts. | Often uses catalytic amounts of mediators or is reagent-free. |
| Control | Controlled by temperature, concentration, and solvent. | Precisely controlled by electrode potential or current. researchgate.net |
| Environmental Impact | Generates salt waste from the base. | Reduces chemical waste; electricity can be from renewable sources. nih.gov |
Reactivity and Derivatization Studies of this compound
The functional groups of this compound—the nitro group and the ester moiety—are key sites for further chemical transformations, allowing for the synthesis of a range of derivatives.
Reduction Reactions of the Nitro Group to Amine Functionalities
The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. thieme-connect.deresearchgate.net The resulting amino group is a versatile functional handle for introducing further molecular complexity. A variety of methods have been developed for this reduction, offering different levels of chemoselectivity and functional group tolerance. organic-chemistry.org
A particularly efficient and green method for the reduction of a related compound, ethyl p-nitrophenoxy acetate (B1210297), utilizes iron (Fe) powder in the presence of ammonium chloride (NH₄Cl). mdpi.com This system is attractive due to its low cost, safety, and effectiveness in selectively reducing the nitro group without affecting the ester functionality. mdpi.com The reaction is typically carried out in a mixture of ethanol and water under reflux conditions. mdpi.com
Other common reagents for nitro group reduction include:
Metals in Acidic Media: Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for this transformation. youtube.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) is a clean and effective method, though it may also reduce other functional groups.
Transfer Hydrogenation: Using a hydrogen donor like formic acid in the presence of a suitable catalyst can be a milder alternative to high-pressure hydrogenation. thieme-connect.de
Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) in combination with transition metal complexes, such as Ni(PPh₃)₄, can also achieve the reduction of nitroaromatics. jsynthchem.com
| Reducing System | Typical Conditions | Key Features |
|---|---|---|
| Fe / NH₄Cl | EtOH / H₂O, Reflux | Low cost, safe, good chemoselectivity for the nitro group. mdpi.com |
| Sn / HCl | Aqueous HCl, Heat | Classic, effective method; requires neutralization of strong acid. youtube.com |
| H₂ / Pd/C | H₂ atmosphere, various solvents | Clean reaction with water as the only byproduct; may reduce other groups. |
| Formic Acid / Fe-catalyst | EtOH, 40°C | Mild conditions, base-free transfer hydrogenation. thieme-connect.de |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | Reduces nitro compounds using a modified borohydride system. jsynthchem.com |
Hydrolysis of the Ester Moiety to Carboxylic Acid Derivatives
The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)acetic acid. This reaction can be catalyzed by either acid or base. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). chemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. viu.ca
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org The reaction yields the salt of the carboxylic acid and ethanol. chemguide.co.uk The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. epa.gov The presence of the electron-withdrawing nitrophenyl group can facilitate this nucleophilic attack, making the hydrolysis of this type of ester relatively facile. semanticscholar.org
| Condition | Reagents | Products | Nature of Reaction |
|---|---|---|---|
| Acidic | H₂O, H⁺ (catalyst), Heat | Carboxylic Acid + Alcohol | Reversible |
| Basic (Saponification) | NaOH(aq) or KOH(aq), Heat | Carboxylate Salt + Alcohol | Irreversible |
Nucleophilic Substitution Reactions on the Aromatic Ring and Ester Group
The structure of this compound features two primary sites susceptible to nucleophilic attack: the electron-deficient aromatic ring and the electrophilic carbonyl carbon of the ester group.
On the Aromatic Ring:
The aromatic ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group (-NO₂). This group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the substitution reaction. The generally accepted mechanism for SNAr is an addition-elimination process. Nucleophiles can attack the carbon atoms at the ortho and para positions relative to the nitro group. For this compound, this would primarily be the position bearing the ether linkage. A strong nucleophile can displace the aryloxy group, although this is less common than substitution of a halide. More likely are reactions where other positions on the ring, if substituted with a good leaving group, would be highly reactive.
On the Ester Group:
The ester group undergoes nucleophilic acyl substitution. The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide (-OEt) or the phenoxide leaving group. The reaction of various nitrophenyl acetates with different nucleophiles has been studied, indicating that these reactions can proceed via scission of either the acyl-oxygen bond or the aryl-oxygen bond, depending on the nucleophile and reaction conditions. For instance, the reaction of 4-nitrophenyl acetate with imidazole (B134444) has been shown to proceed through a tetrahedral intermediate formed by the nucleophilic attack at the carbonyl carbon.
The table below illustrates potential outcomes of nucleophilic substitution on the ester group of this compound.
| Nucleophile | Reagent Example | Expected Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2-(3-methyl-4-nitrophenoxy)acetic acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Mthis compound |
| Ammonia | Ammonia (NH₃) | 2-(3-methyl-4-nitrophenoxy)acetamide |
| Primary Amine | Methylamine (CH₃NH₂) | N-methyl-2-(3-methyl-4-nitrophenoxy)acetamide |
This table presents expected products based on general principles of nucleophilic acyl substitution.
Cyclization and Rearrangement Reactions Involving Nitrophenyl Moieties
The nitrophenyl moiety is a versatile precursor for various intramolecular reactions, particularly following the reduction of the nitro group.
Nitroreductive Cyclization:
A common and powerful strategy in organic synthesis is nitroreductive cyclization. This process involves the chemical reduction of the nitro group to an amino group (-NH₂), which then acts as an intramolecular nucleophile. The resulting amine can attack an electrophilic site within the same molecule to form a new ring. In the case of this compound, reduction of the nitro group would yield Ethyl 2-(4-amino-3-methylphenoxy)acetate.
This intermediate amine is positioned to potentially attack the ester carbonyl. While direct attack to displace the ethoxide is possible, it is more likely that the ester would first be hydrolyzed to the corresponding carboxylic acid. The subsequent intramolecular reaction between the amine and the carboxylic acid would result in the formation of a cyclic amide, known as a lactam. This type of reaction is a key step in the synthesis of various heterocyclic compounds, such as benzoxazines.
The table below outlines common reagents used for the reduction of aromatic nitro groups and the likely intermediate in the context of this compound.
| Reducing Agent | Typical Conditions | Intermediate Product |
| Iron (Fe) in Acetic Acid | Fe, CH₃COOH, heat | Ethyl 2-(4-amino-3-methylphenoxy)acetate |
| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl | Ethyl 2-(4-amino-3-methylphenoxy)acetate |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethyl 2-(4-amino-3-methylphenoxy)acetate |
| Sodium Dithionite (Na₂S₂O₄) | Na₂S₂O₄, water/organic solvent | Ethyl 2-(4-amino-3-methylphenoxy)acetate |
This table shows the expected intermediate product from the reduction of the parent compound, which is the precursor to subsequent cyclization.
Rearrangement Reactions:
While various rearrangement reactions are known for aromatic compounds, specific examples involving the direct rearrangement of the this compound framework are not extensively documented in the surveyed scientific literature. The stability of the phenoxyacetic acid ester structure under many conditions means that rearrangements would likely require specific, often harsh, reaction conditions or the presence of particular catalytic systems to proceed.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
¹H NMR spectroscopy provides information on the number, connectivity, and environment of hydrogen atoms (protons) in a molecule. For Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the nitrophenyl ring, the methyl group on the ring, the methylene (B1212753) bridge, and the ethyl ester group.
The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic effects of the substituent groups. The nitro group is strongly electron-withdrawing, which deshields nearby protons, causing them to appear at a higher chemical shift (downfield). The ether linkage and the methyl group are electron-donating, which has a shielding effect.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Ethyl (-CH₃) | ~1.3 | Triplet | 3H |
| Aromatic (-CH₃) | ~2.6 | Singlet | 3H |
| Ethyl (-CH₂) | ~4.3 | Quartet | 2H |
| Methylene (-O-CH₂-C=O) | ~4.8 | Singlet | 2H |
| Aromatic (H-5) | ~7.0 | Doublet | 1H |
| Aromatic (H-2) | ~7.2 | Singlet | 1H |
¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each unique carbon atom. The chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. Carbons attached to electronegative atoms like oxygen and nitrogen, as well as the carbonyl carbon, are significantly deshielded and appear downfield.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl (-C H₃) | ~14 |
| Aromatic (-C H₃) | ~20 |
| Ethyl (-C H₂) | ~62 |
| Methylene (-O-C H₂-C=O) | ~66 |
| Aromatic (C-5) | ~115 |
| Aromatic (C-2) | ~118 |
| Aromatic (C-6) | ~126 |
| Aromatic (C-3) | ~135 |
| Aromatic (C-4) | ~142 |
| Aromatic (C-1) | ~155 |
To confirm the assignments made in 1D NMR, two-dimensional techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would establish proton-proton coupling relationships. For instance, a cross-peak would be expected between the ethyl protons at ~1.3 ppm and ~4.3 ppm, confirming their connectivity within the ethyl group. Similarly, couplings between adjacent aromatic protons (H-5 and H-6) would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This could be used to confirm the substitution pattern on the aromatic ring. For example, a NOESY correlation would be expected between the protons of the aromatic methyl group (~2.6 ppm) and the adjacent aromatic proton (H-2), providing definitive evidence for their spatial closeness.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic systems within the molecule.
Infrared spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Ester) | ~1750-1760 | Strong, sharp carbonyl stretch |
| NO₂ (Nitro group) | ~1520-1540 and ~1340-1360 | Strong, asymmetric and symmetric stretches |
| C-O-C (Ether & Ester) | ~1200-1250 and ~1050-1100 | Strong C-O stretching vibrations |
| C-H (Aromatic) | ~3000-3100 | Stretching vibrations |
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The 4-nitrophenoxy moiety contains a conjugated system involving the benzene (B151609) ring and the nitro group. The presence of this chromophore is expected to result in strong absorption in the UV region. The analysis helps in understanding the electronic properties of the molecule. The expected electronic transitions are typically π → π* and n → π* transitions associated with the aromatic ring and the nitro and carbonyl groups.
Based on a comprehensive search of available scientific literature, detailed experimental data regarding the advanced spectroscopic and structural characterization of this compound is not available. Specifically, no published research could be located that provides high-resolution mass spectrometry or X-ray crystallography data for this particular compound.
The requested sections require specific, in-depth experimental results, including:
Precise molecular mass and fragmentation patterns from high-resolution mass spectrometry.
Solid-state molecular architecture, conformation, dihedral angles, crystal packing, hydrogen bonding networks, and disorder phenomena determined through X-ray crystallography.
While data exists for structurally similar compounds and isomers, such as Ethyl 2-(4-nitrophenoxy)acetate, the strict requirement to focus solely on this compound prevents the inclusion of information from these related molecules.
Therefore, it is not possible to generate the article with the specified content and adhere to the provided outline and constraints. The necessary scientific research and corresponding data for this compound appear to be unpublished or not publicly accessible.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactive sites.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, stability, and various other molecular properties. researchgate.netufms.br While specific DFT optimization studies for Ethyl 2-(3-methyl-4-nitrophenoxy)acetate are not prevalent in the literature, its molecular geometry can be inferred from crystallographic data of the closely related compound, Ethyl 2-(4-nitrophenoxy)acetate. nih.govresearchgate.net
In this analog, the molecule is nearly planar, with the non-hydrogen atoms of the phenoxy acetate (B1210297) group lying close to a common plane. nih.govresearchgate.net For this compound, DFT calculations would be expected to confirm a similar planarity for the substituted benzene (B151609) ring. The calculations would precisely determine bond lengths, bond angles, and dihedral angles, providing the most stable, low-energy conformation of the molecule. The ethyl acetate group, being flexible, would have several possible conformations, and DFT would identify the global minimum on the potential energy surface.
Table 1: Representative Geometric Parameters (Based on Analogous Compounds) Note: The following data is for the analogous compound Ethyl 2-(4-nitrophenoxy)acetate and serves as an illustrative example of typical parameters.
| Parameter | Value |
| C-O (ether) bond length | ~1.37 Å |
| C=O (carbonyl) bond length | ~1.20 Å |
| N-O (nitro) bond length | ~1.22 Å |
| C-N-O bond angle | ~118° |
| O-C-C (ester) bond angle | ~109° |
Data sourced from crystallographic information for Ethyl 2-(4-nitrophenoxy)acetate. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, defining its electrophilicity. nih.gov
For this compound, the HOMO is expected to be distributed primarily across the electron-rich 3-methylphenoxy ring. Conversely, the strong electron-withdrawing nature of the nitro group dictates that the LUMO will be predominantly localized on this moiety. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and greater ease of electronic excitation. researchgate.net QSAR studies on nitroaromatic compounds have frequently identified the LUMO energy (E_LUMO) as a key descriptor related to their biological activity and toxicity. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table presents typical energy values for a nitroaromatic compound and is for illustrative purposes.
| Parameter | Energy (eV) |
| EHOMO | -6.8 eV |
| ELUMO | -3.2 eV |
| Energy Gap (ΔE) | 3.6 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify regions that are electron-rich (negative potential) or electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.net The MEP is typically color-coded, with red representing the most negative potential and blue representing the most positive potential, while green indicates neutral regions. researchgate.netyoutube.com
In an MEP map of this compound, the most negative potential (red regions) would be concentrated on the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These areas represent the most likely sites for attack by electrophiles. The positive potential (blue regions) would be located around the hydrogen atoms, particularly those of the methyl and ethyl groups, indicating sites susceptible to nucleophilic attack. This detailed charge mapping provides a basis for understanding non-covalent interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. scielo.brrsc.org This technique allows for the exploration of a molecule's conformational landscape and its interactions with its environment, such as a solvent. frontiersin.org
While specific MD simulation studies on this compound have not been reported, such a study would be valuable. An all-atom MD simulation in an explicit solvent (like water or an organic solvent) would reveal the dynamic behavior of the flexible ethyl acetate side chain, identifying its preferred orientations and the energy barriers between different conformations. rsc.org Furthermore, analysis of the simulation trajectory, using tools like the radial distribution function, would provide detailed insights into the solvation structure around the molecule, showing how solvent molecules arrange themselves around the hydrophobic phenyl ring and the polar nitro and ester groups. mdpi.com
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in the Solid State
Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov The surface is generated around a molecule, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are used to create a unique 2D "fingerprint plot" that summarizes all intermolecular contacts. researchgate.net
For a molecule like this compound, Hirshfeld analysis would provide quantitative insights into its crystal packing. Based on analyses of similar organic molecules, the most significant contributions to the crystal packing would likely come from H···H, O···H/H···O, and C···H/H···C contacts. nih.govnih.gov The O···H contacts, appearing as distinct "spikes" on the fingerprint plot, would represent C-H···O hydrogen bonds involving the nitro and ester oxygen atoms. The high percentage of H···H contacts reflects the large number of hydrogen atoms on the molecule's surface. nih.gov
Table 3: Representative Contributions to the Hirshfeld Surface Note: The data below is based on a similarly functionalized molecule and is for illustrative purposes.
| Intermolecular Contact | Contribution (%) |
| H···H | 44.5% |
| O···H / H···O | 18.8% |
| C···H / H···C | 10.4% |
| N···H / H···N | 17.0% |
| Other | 9.3% |
Data adapted from a Hirshfeld analysis of a related heterocyclic acetate. nih.gov
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models are crucial in fields like drug discovery and toxicology for predicting the activity of new compounds. nih.gov
For nitroaromatic compounds, QSAR studies have often been used to predict their toxicity. mdpi.com A computational SAR study on this compound and its derivatives would involve calculating a range of molecular descriptors. These descriptors can be electronic (e.g., E_LUMO, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By creating a dataset of related molecules with known biological activities (e.g., herbicidal or antimicrobial effects), a QSAR model can be developed. This model could then predict the activity of novel, unsynthesized analogs, guiding the design of more potent or less toxic compounds. Key descriptors for nitroaromatics often include E_LUMO and hydrophobicity, which are linked to mechanisms of mutagenicity and toxicity. mdpi.com
Theoretical Mechanistic Studies of Chemical and Biochemical Reactions
While direct theoretical mechanistic studies specifically targeting this compound are not extensively available in the current body of scientific literature, significant insights can be drawn from computational investigations into the reactivity of its core functional groups: the nitroaromatic system and the phenoxyacetate (B1228835) ester moiety. By examining theoretical studies on analogous compounds, it is possible to postulate the likely chemical and biochemical reaction pathways for this molecule.
Reduction Pathways of the Nitroaromatic Group
The reduction of the nitro group is a critical transformation for nitroaromatic compounds and has been the subject of numerous mechanistic studies, including computational analyses. The process is known to be a multi-step reaction that can proceed through several intermediates.
Catalytic Hydrogenation:
Theoretical studies on the hydrogenation of nitroarenes, such as nitrobenzene, provide a framework for understanding the reduction of this compound. The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso (Ar-NO) and then a hydroxylamine (B1172632) (Ar-NHOH) intermediate, before the final conversion to the amine (Ar-NH2). orientjchem.orgscienceopen.comresearchgate.net
Quantum-chemical calculations have shown that the nature and position of substituents on the aromatic ring significantly influence the kinetics of this process. orientjchem.org For this compound, the presence of the electron-donating methyl (-CH3) and ether (-OCH2COOEt) groups is expected to increase the electron density on the aromatic ring. Theoretical models predict that such electron-donating substituents generally slow down the initial rate-determining steps of the reduction compared to unsubstituted nitrobenzene. orientjchem.orgresearchgate.net
Enzymatic Reduction:
In biological systems, the reduction of nitroaromatic compounds is often mediated by a class of enzymes known as nitroreductases. nih.govnih.gov Theoretical and kinetic studies on nitroreductase activity with various nitroaromatic substrates reveal a ping-pong kinetic mechanism. nih.gov The reactivity of the substrate is strongly correlated with its single-electron reduction potential (E¹₇).
The following table summarizes kinetic data for the reduction of various nitroaromatic compounds by the nitroreductase NfsA, illustrating the influence of the compound's structure on its enzymatic reduction.
| Substrate | kcat/Km (s⁻¹M⁻¹) | E¹₇ (V) |
| Nitrofurazone | 1,200,000 | -0.25 |
| 4-Nitrobenzoic acid | 11,000 | -0.37 |
| 2-Nitrotoluene | 1,200 | -0.46 |
| Nitrobenzene | 1,100 | -0.49 |
| 4-Nitrotoluene | 600 | -0.51 |
| Data adapted from studies on nitroreductase NfsA and illustrates general trends. nih.gov The exact values for this compound would require specific experimental determination. |
Enzymatic Cleavage of the Ester and Ether Linkages
Ester Hydrolysis (Enzymatic Cleavage):
The ethyl ester group of this compound is a likely target for enzymatic cleavage by esterases, such as cutinases and lipases. nih.govmdpi.com Theoretical and computational studies on the mechanism of ester hydrolysis by these enzymes have provided detailed atomic-level insights.
The catalytic mechanism of serine hydrolases, a common class of esterases, involves a catalytic triad (B1167595) of amino acids (typically Serine, Histidine, and Aspartate/Glutamate). nih.gov Computational modeling, including Density Functional Theory (DFT) and molecular dynamics simulations, has elucidated the following key steps:
Nucleophilic Attack: The serine hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This leads to the formation of a high-energy tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. nih.gov
Acyl-Enzyme Intermediate: The intermediate collapses, releasing the alcohol (ethanol in this case) and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate, leading to another tetrahedral intermediate.
Product Release: This second intermediate collapses, releasing the carboxylic acid product (2-(3-methyl-4-nitrophenoxy)acetic acid) and regenerating the active enzyme.
DFT studies on simpler systems like ethyl acetate have been used to calculate the activation energies for hydrolysis, confirming the influence of molecular conformation on the reaction barrier.
Ether Bond Cleavage:
The ether linkage (-O-) between the aromatic ring and the acetate group is generally more stable and less susceptible to cleavage than the ester bond. While enzymatic cleavage of aryl ether bonds exists, particularly in the context of lignin (B12514952) degradation by specialized microorganisms, it is a more complex and energetically demanding process. Theoretical studies in this area are less common than for ester hydrolysis. Such a reaction would likely involve oxidative mechanisms catalyzed by enzymes like cytochrome P450s or peroxidases, rather than simple hydrolysis. At present, there is a lack of specific theoretical mechanistic studies that would suggest a facile enzymatic cleavage of the ether bond in this particular molecule.
Biological Activity and Molecular Mechanisms of Action
Investigation of Antimicrobial Properties
Phenoxyacetic acid and its derivatives have been a subject of extensive research for their potential as antimicrobial agents. researchgate.net The structural features of these compounds, including the phenoxy ring and the acetate (B1210297) side chain, can be modified to modulate their activity against a spectrum of microorganisms.
Derivatives of phenoxyacetic acid have demonstrated notable antibacterial properties. Studies on various phenolic acid alkyl esters, including ethyl esters, have shown inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. cabidigitallibrary.orgresearchgate.net Research indicates that the antimicrobial efficacy of these esters can increase with the length of the alkyl chain, suggesting that lipophilicity plays a crucial role in their mechanism of action. cabidigitallibrary.orgscispace.com For instance, 4-phenylazophenoxyacetic acids have shown activity against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
A plausible mechanism for the antibacterial action of phenoxyacetate (B1228835) derivatives is the inhibition of penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govtaylorandfrancis.com The β-lactam antibiotics, such as penicillin, function by acylating a serine residue in the active site of PBPs, leading to irreversible inhibition of the enzyme, weakening of the cell wall, and eventual cell lysis. nih.govnih.gov The structural similarity of the phenoxyacetic acid core to portions of the penicillin molecule is noteworthy. A patent has described the use of a phenoxyacetic acid derivative, glyceryl phenoxyacetate, as a substrate for the enzyme penicillin acylase in the synthesis of Penicillin V (phenoxymethylpenicillin), highlighting the biochemical relationship between this class of compounds and penicillins. wipo.int This suggests that compounds like Ethyl 2-(3-methyl-4-nitrophenoxy)acetate might act as mimics of the D-alanyl-D-alanine terminus of the peptidoglycan precursor, enabling them to bind to and inhibit PBPs, thereby disrupting cell wall integrity.
The phenoxyacetate scaffold is also associated with significant antifungal activity. Research has shown that various derivatives can inhibit the growth of pathogenic fungi. researchgate.net For example, studies on substituted nitrobenzenes and nitroimidazoles, which share the nitroaromatic feature with the title compound, have demonstrated fungitoxicity against species like Aspergillus niger and Trichophyton mentagrophytes. nih.govnih.gov
A significant body of research points to the potent anti-mycobacterial activity of phenoxyacetic acid derivatives and other nitro-containing compounds. nih.gov Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health challenge, and novel therapeutic agents are urgently needed. nih.gov
Nitro-containing compounds, in particular, have emerged as important antimycobacterial agents. nih.gov Esters of nitrobenzoates have shown very intriguing activity against M. tuberculosis. ucp.pt Studies have demonstrated that the 3,5-dinitrobenzoate (B1224709) ester series is especially active. ucp.pt The presence of the nitro group is often crucial for the compound's activity, which can involve reductive activation by mycobacterial enzymes to generate reactive nitrogen species that are toxic to the bacterium. nih.gov This mechanism is utilized by approved tuberculosis drugs like delamanid (B1670213) and pretomanid. nih.gov Given that this compound contains a nitrophenyl group, it is plausible that it could exert anti-mycobacterial effects through similar pathways, potentially by inhibiting essential cellular processes like cell wall synthesis or respiration. nih.govnih.gov
Antineoplastic and Antiproliferative Research
The potential of phenoxyacetate derivatives extends to oncology, with numerous studies investigating their cytotoxic effects against various cancer cell lines. The core structure allows for chemical modifications that can lead to enhanced potency and selectivity against tumor cells. researchgate.net
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant cytotoxicity against a range of human cancer cell lines. For instance, novel phenoxy acetamide (B32628) derivatives have shown potent cytotoxic activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. mdpi.comnih.gov Similarly, a quinoxaline-based derivative demonstrated high potency and selectivity against prostate cancer (PC-3) cells with an IC50 value of 2.11 µM. nih.gov
The presence of the nitrophenyl group is a common feature in many cytotoxic compounds. Research on a related compound, ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro- mdpi.comnih.govnih.govtriazolo[4,3-a]pyrimidine-6-carboxylate, showed promising inhibitory activity against human lung (A-549) and hepatocellular (HepG2) cancer cell lines, with IC50 values of 3.46 µM and 5.54 µM, respectively. mdpi.com Another study on ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate reported a potent IC50 value of 8.5 µg/mL against the colon cancer cell line HCT 116. researchgate.netresearchgate.net These findings underscore the potential of the nitrophenoxyacetate scaffold as a basis for the development of new anticancer agents.
Table 1: In Vitro Cytotoxicity of Structurally Related Compounds
| Compound Class | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Phenoxy acetamide derivative | HepG2 (Liver) | 1.43 µM | nih.gov |
| Phenylacetamide derivative | MDA-MB-468 (Breast) | 0.6 µM | tbzmed.ac.ir |
| Phenylacetamide derivative | PC-12 (Pheochromocytoma) | 0.6 µM | tbzmed.ac.ir |
| Phenylacetamide derivative | MCF-7 (Breast) | 0.7 µM | tbzmed.ac.ir |
| Quinoxaline (B1680401) derivative | PC-3 (Prostate) | 2.11 µM | nih.gov |
| Quinoxaline derivative | HepG2 (Liver) | >100 µM | nih.gov |
| Triazolopyrimidine derivative | A-549 (Lung) | 3.46 µM | mdpi.com |
| Triazolopyrimidine derivative | HepG2 (Liver) | 5.54 µM | mdpi.com |
| Nitrobenzofuran derivative | HCT 116 (Colon) | 8.5 µg/mL | researchgate.net |
The cytotoxic effects of phenoxyacetate derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. researchgate.net Apoptosis is a critical mechanism for eliminating cancerous cells, and its induction is a key strategy in cancer therapy. uni-halle.de
Studies on phenoxy acetamide derivatives have shown they can induce significant apoptosis in HepG2 liver cancer cells, increasing total apoptotic cell death by over 24-fold compared to untreated cells. mdpi.comnih.gov This process is often triggered through both intrinsic (mitochondrial) and extrinsic pathways, involving the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. nih.gov For example, treatment with a quinoxaline derivative led to the upregulation of p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.gov
In addition to apoptosis, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. nih.gov Phenoxy acetamide derivatives have been observed to cause cell cycle arrest at the G1/S phase transition in HepG2 cells. mdpi.comnih.gov Other related compounds have been shown to arrest the cell cycle at the G2/M phase. nih.govnih.gov This disruption of normal cell cycle progression halts cell division and can ultimately lead to apoptosis, highlighting a dual mechanism of anticancer activity for this class of compounds. researchgate.net
Enzyme Inhibition Studies (e.g., PARP-1, NQO1)
Specific enzymatic inhibition studies on this compound are not extensively documented in publicly available literature. However, the activity of structurally related compounds provides insight into its potential targets. For instance, a class of molecules known as phenoxyacetamide derivatives has been investigated for anticancer properties through the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). One such study demonstrated that certain phenoxyacetamide compounds could induce apoptosis in liver cancer cells, with molecular docking models suggesting stable binding within the active site of the PARP-1 protein mdpi.com. Although this compound is a phenoxyacetate (an ester) rather than a phenoxyacetamide (an amide), this research highlights the potential for the broader phenoxy scaffold to interact with key cellular enzymes like PARP-1 mdpi.com.
Currently, there is no available research linking this compound to the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).
Bioreduction of Nitro Group to Form Reactive Intermediates with Cytotoxic Effects
The presence of a nitroaromatic group is a significant feature of this compound. In biological systems, particularly under hypoxic (low oxygen) conditions found in solid tumors, the nitro group can undergo enzymatic bioreduction. This process involves a series of electron transfers, typically catalyzed by nitroreductase enzymes, that sequentially reduce the nitro group (NO₂) to a nitroso (NO) derivative, then to a hydroxylamine (B1172632) (NHOH) intermediate, and finally to an amino (NH₂) group.
The hydroxylamine and other radical intermediates generated during this metabolic cascade are highly reactive. These intermediates can covalently bind to cellular macromolecules such as DNA and proteins, leading to cellular damage and cytotoxic effects. This mechanism is the basis for the activity of many nitroaromatic compounds used as hypoxia-activated prodrugs in cancer therapy. While specific studies on the bioreduction of this compound are not detailed, its structure strongly suggests it could be a substrate for this metabolic pathway, potentially exerting cytotoxic effects through the formation of such reactive intermediates.
Receptor Agonist and Antagonist Studies
The potential for this compound to interact with cellular receptors is another area of scientific interest.
Interaction with Specific Receptors (e.g., Free Fatty Acid Receptor 1 (FFA1), Gastrin/Cholecystokinin-B Receptors)
There is no current research to suggest that this compound interacts with Free Fatty Acid Receptor 1 (FFA1).
However, the phenoxyacetic acid scaffold, the core structure of this compound, has been utilized in the development of antagonists for Gastrin/Cholecystokinin-B (CCK-B) receptors. A study focused on creating potent CCK-B receptor antagonists synthesized a series of complex phenoxyacetic acid derivatives nih.gov. These compounds demonstrated high binding affinity for human gastrin receptors and were effective inhibitors of pentagastrin-induced gastric acid secretion in animal models nih.gov. Although this compound is a simpler molecule than the antagonists developed in that study, this research establishes that the phenoxyacetate moiety can serve as a foundational structure for ligands targeting the Gastrin/CCK-B receptor nih.gov.
Plant Growth Regulatory Effects and Herbicidal Applications
The structural similarity of this compound to synthetic auxins places it within a class of compounds well-known for their profound effects on plant physiology.
Modulation of Plant Growth and Development (e.g., Auxin-like Activity)
Phenoxyacetic acids are a classic group of synthetic plant growth regulators that mimic the action of the natural plant hormone auxin (indole-3-acetic acid). At low concentrations, they can promote growth, but at higher concentrations, they act as herbicides by inducing uncontrolled, disorganized growth that ultimately leads to plant death, particularly in broadleaf weeds. The biological activity of these compounds is determined by their molecular structure and ability to penetrate the biological membranes of plant cells mdpi.com. Given that this compound is a derivative of phenoxyacetic acid, it is predicted to exhibit auxin-like activity and function as a plant growth regulator or herbicide.
Structure-Activity Relationship in Phytohormone or Herbicidal Activity
The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on their specific chemical structure, including the nature and position of substituents on the aromatic ring. This relationship is a cornerstone of quantitative structure-activity relationship (QSAR) studies in herbicide discovery nih.gov.
Key structural features influencing activity in this class of compounds include:
The Carboxylic Acid/Ester Group: The side chain is essential for auxin-like activity.
The Ether Linkage: This connects the side chain to the phenyl ring.
Environmental Fate and Biotransformation
Degradation Pathways in Environmental Compartments (e.g., soil, aquatic systems)
The degradation of Ethyl 2-(3-methyl-4-nitrophenoxy)acetate in environmental compartments such as soil and aquatic systems is influenced by both biotic and abiotic factors. As a member of the phenoxyalkanoic acid herbicide family, its ester form is susceptible to hydrolysis, particularly under alkaline conditions, which would yield the corresponding carboxylic acid, 2-(3-methyl-4-nitrophenoxy)acetic acid. nih.gov This process can be a key initial step in its transformation in water. nih.gov
In soil, the predominant dissipation mechanism for phenoxyalkanoic acid herbicides is microbial degradation. researchgate.netnih.gov The rate and extent of this degradation are dependent on soil characteristics, including organic matter content, pH, moisture, and temperature, as well as the composition and activity of the soil microbial community. ucanr.edu Phenoxyacetic herbicides are generally water-soluble and exhibit weak adsorption to soil particles, which increases their mobility and potential for leaching into groundwater. nih.govnih.gov However, the primary mode of elimination from the soil matrix is typically biodegradation by adapted microorganisms. nih.gov Abiotic degradation processes such as photolysis (degradation by sunlight) can also occur, particularly for molecules on the soil surface or in shallow, sunlit waters, but microbial decomposition is generally the key driver of their fate. researchgate.net
Microbial Biotransformation and Enzyme-Mediated Degradation
Microorganisms have evolved diverse enzymatic strategies to break down complex synthetic compounds like this compound. The degradation of this molecule is expected to proceed via two principal enzymatic attacks targeting the nitro group and the ether linkage.
A critical step in the biodegradation of nitroaromatic compounds is the reduction of the highly electronegative nitro group (-NO₂). nih.govasm.org This transformation is catalyzed by a class of flavin-dependent enzymes known as nitroreductases. researchgate.netnih.gov These enzymes facilitate the transfer of electrons, typically from NAD(P)H, to the nitro group. nih.gov
The reduction process occurs in a stepwise manner, involving a six-electron reduction that sequentially forms nitroso (-NO), hydroxylamino (-NHOH), and finally, amino (-NH₂) functional groups. nih.gov
R-NO₂ (Nitroaromatic) → R-NO (Nitrosoaromatic) → R-NHOH (Hydroxylaminoaromatic) → R-NH₂ (Arylamine)
This reduction is crucial because it makes the aromatic ring more susceptible to subsequent oxidative attacks that lead to ring cleavage. dtic.mil While some nitroreductases can catalyze the complete reduction to the amine, others may only proceed to the hydroxylamine (B1172632) intermediate, which can then undergo further transformations. google.com This reductive pathway is a common strategy employed by both anaerobic and aerobic bacteria to detoxify and metabolize nitroaromatic pollutants. nih.gov
The cleavage of the ether bond (C-O-C) is another key step in the degradation of phenoxyalkanoate herbicides. wikipedia.org This reaction is often catalyzed by α-ketoglutarate-dependent dioxygenases or Rieske non-heme iron oxygenases. nih.gov These enzymes hydroxylate the aromatic ring, leading to an unstable intermediate that breaks down, cleaving the ether linkage. nih.gov For instance, in the degradation of 4-chlorophenoxyacetic acid, a dioxygenase can convert the substrate directly to 4-chlorocatechol, breaking the ether bond in the process. nih.gov A similar mechanism is plausible for this compound, where a dioxygenase would attack the aromatic ring, leading to the cleavage of the ether bond and the formation of 3-methyl-4-nitrophenol (B363926) and an ethyl-containing side chain. Cytochrome P450 enzyme systems have also been implicated in the ether bond cleavage of some phenoxy herbicides in certain bacterial strains. nih.gov
Based on the enzymatic pathways described, two primary initial degradation routes for this compound can be predicted, leading to distinct sets of metabolites.
Route 1: Nitroreduction First: If nitroreductase activity is the initial step, the primary metabolite would be Ethyl 2-(4-amino-3-methylphenoxy)acetate . This product would then be susceptible to etherolytic cleavage.
Route 2: Ether Cleavage First: If the ether bond is cleaved first, the products would be 3-methyl-4-nitrophenol and ethyl glyoxylate .
The subsequent fate of these primary metabolites is critical. The metabolite 3-methyl-4-nitrophenol is a known persistent pollutant and a breakdown product of the insecticide fenitrothion. frontiersin.orgnih.gov Studies on bacteria, such as Burkholderia sp. strain SJ98, have shown that the degradation of 3-methyl-4-nitrophenol proceeds through the formation of methyl-1,4-benzoquinone and methylhydroquinone before the aromatic ring is cleaved. frontiersin.orgnih.gov Other research on nitrophenol degradation has identified intermediates like 4-nitrocatechol (B145892) and 1,2,4-benzenetriol, which are then funneled into central metabolic pathways like the beta-ketoadipate pathway. nih.goviwaponline.com
The following table summarizes the key enzymes and potential metabolites involved in the biodegradation of this compound.
| Enzymatic Action | Key Enzyme Class | Initial Substrate | Predicted Metabolite(s) |
| Nitro Group Reduction | Nitroreductase | This compound | Ethyl 2-(4-amino-3-methylphenoxy)acetate |
| Ether Bond Cleavage | Dioxygenase | This compound | 3-methyl-4-nitrophenol, Ethyl glyoxylate |
| Aromatic Ring Oxidation | Monooxygenase | 3-methyl-4-nitrophenol | Methylhydroquinone |
| Aromatic Ring Cleavage | Dioxygenase | Methylhydroquinone | Ring fission products (e.g., maleylacetic acid) |
Theoretical Considerations for Environmental Persistence and Recalcitrance
The environmental persistence of this compound is influenced by several structural features that contribute to its recalcitrance. researchgate.net Nitroaromatic compounds are generally resistant to degradation for several reasons. asm.orgnih.gov
Electron-Withdrawing Nitro Group: The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient. This property renders the ring less susceptible to attack by electrophilic oxygenase enzymes, which are often the first step in aerobic degradation pathways for aromatic compounds. nih.govasm.org
Aromatic Ring Stability: The inherent stability of the benzene (B151609) ring provides a high degree of resistance to microbial degradation. researchgate.net
Toxicity: Nitroaromatic compounds and their metabolic intermediates, such as hydroxylamines, can be toxic to microorganisms, potentially inhibiting the very biological activity required for their degradation. asm.org
The combination of these factors means that compounds like this compound are likely to be more persistent in the environment than their non-nitrated phenoxyalkanoate counterparts. nih.gov Their degradation often requires specific microbial populations that possess the necessary reductive and oxidative enzymes, and the process can be slow under unfavorable environmental conditions. researchgate.net
Bioaccumulation Potential in Model Organisms (focused on theoretical and mechanistic aspects)
Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. ecetoc.org The potential for a chemical to bioaccumulate is strongly linked to its physicochemical properties, primarily its hydrophobicity.
The octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or LogP), is a key parameter used to predict bioaccumulation potential. acdlabs.com A higher LogP value indicates greater lipophilicity (fat-solubility), meaning the compound is more likely to partition from water into the fatty tissues of organisms. acdlabs.comresearchgate.net
However, bioaccumulation is not solely dependent on LogP. The rate of metabolic transformation (biotransformation) within the organism plays a crucial role. ecetoc.org If an organism can efficiently metabolize and excrete a compound, its bioaccumulation potential will be low, even if it has a high LogP. The enzymatic pathways discussed in section 6.2, such as nitroreduction and ether cleavage, represent mechanisms that can reduce the bioaccumulation of this compound by transforming it into more polar (water-soluble) metabolites that are more easily excreted. ecetoc.org Therefore, the ultimate bioaccumulation in a specific organism depends on the balance between the rate of uptake and the rates of elimination and biotransformation.
Applications in Advanced Materials and Chemical Synthesis
Utility as a Building Block for Complex Organic Molecules
In the field of chemical synthesis, organic building blocks are foundational small molecules used for the bottom-up assembly of larger, more intricate molecular structures. boronmolecular.com Ethyl 2-(3-methyl-4-nitrophenoxy)acetate serves as an exemplary building block due to the distinct reactivity of its constituent functional groups. The strategic placement of the methyl and nitro groups on the phenyl ring, combined with the phenoxyacetate (B1228835) moiety, allows for a range of chemical transformations.
The true synthetic versatility of this compound is rooted in the reactivity of its nitro group. frontiersin.org The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine (-NH2). This transformation is fundamental, as it converts the relatively inert nitro-substituted ring into a highly reactive amino-substituted one, opening up a plethora of subsequent chemical reactions. This amine can serve as a nucleophile or be converted into a diazonium salt, a gateway to numerous other functionalities. Furthermore, the ester group can be hydrolyzed to a carboxylic acid, enabling amide bond formation and other derivatizations. This multi-functional nature allows chemists to use this compound as a "synthon"—a component that provides a specific structural unit to a larger target molecule. mdpi.comresearchgate.net
| Functional Group | Potential Transformation | Resulting Functionality | Application Area |
|---|---|---|---|
| Nitro Group (-NO2) | Reduction (e.g., using Fe/NH4Cl or H2/Pd) | Amine (-NH2) | Pharmaceuticals, Dyes |
| Ester Group (-COOEt) | Hydrolysis (acid or base catalyzed) | Carboxylic Acid (-COOH) | Pharmaceuticals, Polymers |
| Aromatic Ring | Electrophilic Aromatic Substitution | Further substituted rings | Complex Molecule Synthesis |
| Ether Linkage (-O-) | Cleavage (under harsh conditions) | Phenol (B47542) and Acetate (B1210297) derivative | Degradation studies |
Role as a Precursor for Pharmacologically Active Derivatives in Drug Discovery
The structural motifs present in this compound are of significant interest in medicinal chemistry and drug discovery. Nitro-aromatic compounds are considered indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org The primary role of this compound is to serve as a starting material for derivatives that may possess biological activity.
A critical step in this process is the chemical modification of the core structure to interact with biological targets. The reduction of the nitro group to an amine is a key enabling transformation. The resulting amine, Ethyl 2-(4-amino-3-methylphenoxy)acetate, can be readily coupled with other molecules of pharmacological interest. For instance, the phenoxyacetic acid moiety, obtained after hydrolysis of the ester, can be linked via an amide bond to other heterocyclic systems. A relevant example is the synthesis of complex pyrazole (B372694) derivatives, such as Ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate, which are investigated for potential biological activities. ontosight.ai
This synthetic strategy is analogous to the preparation of other pharmacologically active agents. For example, the related compound ethyl-2-(4-aminophenoxy)acetate, synthesized by reducing its nitro precursor, is a known building block for dual activators of glucokinase (GK) and PPARγ, which are targets for hypoglycemic agents. mdpi.com This demonstrates a common pathway in drug discovery where a nitrophenoxy acetate scaffold is utilized to construct more complex, biologically active molecules.
| Precursor Compound | Key Transformation | Resulting Derivative Class | Potential Therapeutic Area |
|---|---|---|---|
| This compound | Nitro reduction, amide coupling | Amide-linked heterocycles (e.g., Pyrazoles) ontosight.ai | Oncology, Anti-inflammatory |
| Ethyl 2-(4-nitrophenoxy)acetate (analog) | Nitro reduction | Dual GK/PPARγ activators mdpi.com | Diabetes (Hypoglycemic agents) |
| 4-Nitrophenol (related starting material) | Nucleophilic substitution, hydrolysis | PPARγ Modulators nih.gov | Diabetes, Dyslipidemia |
Intermediate in the Synthesis of Functionalized Polymers, Dyes, and Pigments
Beyond pharmaceuticals, the chemical reactivity of this compound makes it a valuable intermediate in the synthesis of specialized materials like polymers and colorants.
Functionalized Polymers: While not a monomer itself, derivatives of this compound can be designed for polymerization. For instance, the nitro group can be reduced to an amine, and the ester hydrolyzed to a carboxylic acid. This resulting amino acid could then serve as an AB-type monomer for the synthesis of polyamides. Alternatively, the introduction of a polymerizable group, such as a vinyl or methacryloyl moiety, onto the aromatic ring or as a replacement for the ethyl ester could produce a functional monomer. The inclusion of the polar nitro-aromatic structure can impart specific optical or thermal properties to the resulting polymer. acs.org For example, phenolic esters have been successfully employed as initiators in atom transfer radical polymerization (ATRP) to create well-defined, end-functionalized polymers. acs.org
Dyes and Pigments: The synthesis of azo dyes, which constitute a large class of synthetic colorants, heavily relies on aromatic amines as precursors. ontosight.ai The general process involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. ontosight.ai this compound is an ideal precursor for the synthesis of the requisite aromatic amine. The reduction of its nitro group yields Ethyl 2-(4-amino-3-methylphenoxy)acetate. This amine can then be converted to a diazonium salt, which is subsequently reacted with a coupling agent (e.g., a naphthol or aniline (B41778) derivative) to produce a highly colored azo dye. The final color and properties of the dye would be determined by the specific chemical structure of the coupling partner. This synthetic route places the compound firmly within the scope of the organic dyes and pigments industry, which focuses on converting cyclic organic chemicals into complex colorants. epa.gov
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Reduction of Nitro Group | Ethyl 2-(4-amino-3-methylphenoxy)acetate | Generation of the primary aromatic amine. |
| 2 | Diazotization (e.g., with NaNO2/HCl) | Corresponding Diazonium Salt | Creation of the electrophilic diazo group. |
| 3 | Azo Coupling | Azo Dye | Formation of the chromophoric azo (-N=N-) bond. |
Q & A
Q. What computational methods predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Compare vertical detachment energies (VDEs) with experimental values from photoelectron spectroscopy. Substituent effects (e.g., nitro group electron-withdrawal) can be modeled using B3LYP/6-311+G(d,p) basis sets, correlating with observed redox potentials (R² = 0.944 in analogous [4Fe-4S] clusters) .
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
- Methodological Answer :
- Validate NMR/IR peak assignments by cross-referencing with X-ray-derived bond distances (e.g., nitro group geometry affects IR stretch positions) .
- Re-examine DFT parameters (e.g., solvent effects, basis set size) if experimental vs. calculated UV-Vis spectra diverge. Use polarizable continuum models (PCM) for solution-phase simulations .
Q. What strategies resolve discrepancies in reaction yield or byproduct formation under varying conditions?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading. For example, replacing acetone with DMF may accelerate reaction rates but increase ester hydrolysis byproducts .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Quench aliquots at intervals for LC-MS analysis to identify side reactions (e.g., nitro group reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
